

[(Chloromethoxy)methyl]cyclopropane chemical structure and formula

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Compound of Interest

[(Chloromethoxy)methyl]cycloprop
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Technical Guide on [(Chloromethoxy)methyl]cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available information on **[(chloromethoxy)methyl]cyclopropane**. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections, particularly those on physicochemical properties and experimental protocols, are based on general chemical principles and data from analogous compounds.

Introduction

[(Chloromethoxy)methyl]cyclopropane is a bifunctional organic molecule containing a cyclopropane ring and a chloromethyl ether group. Its structure suggests potential utility as a chemical intermediate in organic synthesis, particularly in the introduction of the cyclopropylmethyl moiety or as a protecting group precursor. This guide aims to consolidate the known structural information and provide a theoretical framework for its synthesis and reactivity to aid researchers in its potential application.

Chemical Structure and Formula



The chemical structure of **[(chloromethoxy)methyl]cyclopropane** consists of a cyclopropane ring linked to a chloromethoxy group via a methylene bridge.

Molecular Formula: C₅H9ClO

IUPAC Name: 1-(Chloromethoxy)methyl]cyclopropane

SMILES: C1CC1COCCI

InChl Key: FNEOQFSJCPCUJX-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physicochemical data for **[(chloromethoxy)methyl]cyclopropane** are not readily available in the reviewed literature. The following table summarizes the known and calculated properties.

Property	Value	Source
Molecular Weight	120.58 g/mol	Calculated
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Solubility	Expected to be soluble in organic solvents	-
Appearance	Data not available	-

Proposed Synthesis: An Experimental Protocol

A plausible route for the synthesis of **[(chloromethoxy)methyl]cyclopropane** is the reaction of cyclopropylmethanol with formaldehyde and hydrogen chloride. This is a general method for the preparation of chloromethyl ethers from alcohols. The following is a proposed, non-optimized protocol.

Reaction:



Cyclopropylmethanol + Formaldehyde + HCl → [(Chloromethoxy)methyl]cyclopropane + H2O

Materials and Reagents:

- Cyclopropylmethanol
- Paraformaldehyde
- Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- To a stirred, cooled (0 °C) solution of cyclopropylmethanol (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in an anhydrous solvent, bubble anhydrous hydrogen chloride gas slowly until the solution is saturated.
- Alternatively, add concentrated hydrochloric acid dropwise to the cooled mixture of cyclopropylmethanol and paraformaldehyde.
- Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
- Upon completion, quench the reaction by pouring it into a separatory funnel containing icecold water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.



• Purify the crude product by vacuum distillation.

Safety Note: Chloromethyl ethers are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Proposed Experimental Workflow



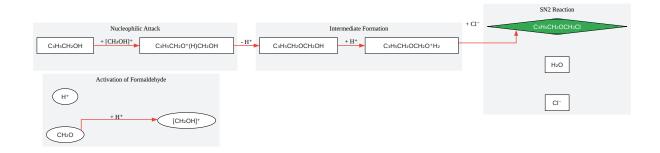
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Proposed Experimental Workflow for [(Chloromethoxy)methyl]cyclopropane Synthesis

Proposed Reaction Mechanism

The reaction likely proceeds through an acid-catalyzed mechanism where formaldehyde is protonated to form a highly electrophilic species, which then reacts with the hydroxyl group of cyclopropylmethanol.





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Proposed Reaction Mechanism for the Synthesis

Expected Reactivity and Potential Applications

The reactivity of **[(chloromethoxy)methyl]cyclopropane** is dictated by its two main functional groups:

- Chloromethyl Ether: This is a reactive functional group that can act as an electrophile in nucleophilic substitution reactions. It can be used to introduce the cyclopropylmethoxymethyl group onto various nucleophiles such as alcohols, amines, and thiols. This functionality also makes it a potential protecting group for alcohols.
- Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals. This could be exploited in more complex synthetic transformations.



Potential Applications:

- Intermediate in Drug Discovery: The cyclopropylmethyl moiety is present in some biologically active molecules. This compound could serve as a building block for the synthesis of new pharmaceutical candidates.
- Protecting Group Chemistry: It could be used to introduce the cyclopropylmethoxymethyl (CPMM) protecting group for alcohols, which may offer different stability and cleavage conditions compared to more common protecting groups.
- Material Science: Functionalized cyclopropanes can be used in the synthesis of polymers and other materials with unique properties.

Conclusion

[(Chloromethoxy)methyl]cyclopropane is a molecule with potential applications in organic synthesis. While specific experimental data is scarce, its synthesis and reactivity can be inferred from the well-established chemistry of chloromethyl ethers and cyclopropanes. This guide provides a foundational understanding for researchers interested in exploring the chemistry and applications of this compound. Further experimental studies are necessary to fully characterize its properties and validate the proposed synthetic routes.

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